2-(4-bromo-2-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that combines a brominated phenol, a tert-butyl group, and a sulfonamide-linked pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps:
Bromination: The initial step involves the bromination of 2-tert-butylphenol to form 4-bromo-2-tert-butylphenol.
Phenoxy Acetamide Formation: The brominated phenol is then reacted with chloroacetic acid or its derivatives to form the phenoxy acetamide intermediate.
Sulfonamide Formation: The final step involves the reaction of the phenoxy acetamide with 4-aminopyrimidine-2-sulfonamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic and sulfonamide groups can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting enzymes or receptors involved in cancer or inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenol and sulfonamide groups are likely involved in binding to these targets, while the tert-butyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-tert-butylphenol: A simpler compound with similar brominated phenol and tert-butyl groups.
2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide: A related compound with a methoxyethyl group instead of the pyrimidinyl sulfonamide.
Uniqueness
2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its combination of a brominated phenol, a tert-butyl group, and a sulfonamide-linked pyrimidine. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
Molecular Formula |
C22H23BrN4O4S |
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Molecular Weight |
519.4 g/mol |
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H23BrN4O4S/c1-22(2,3)18-13-15(23)5-10-19(18)31-14-20(28)26-16-6-8-17(9-7-16)32(29,30)27-21-24-11-4-12-25-21/h4-13H,14H2,1-3H3,(H,26,28)(H,24,25,27) |
InChI Key |
XTVMNXHCVBCPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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